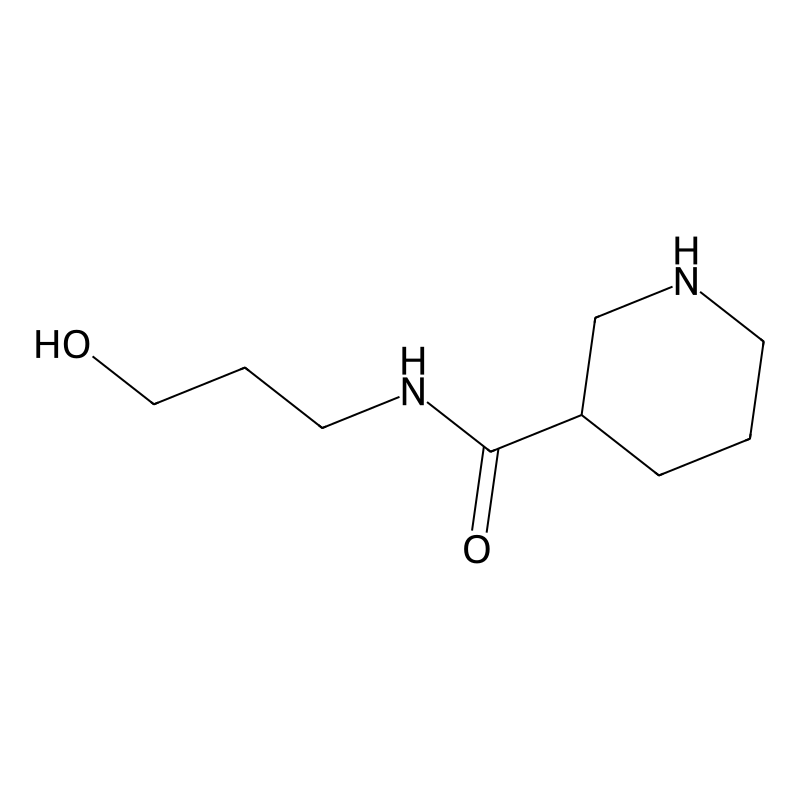

N-(3-Hydroxypropyl)piperidine-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Cancer Therapeutics

Scientific Field: Oncology

Application Summary: This compound is being investigated for its role as an inhibitor of Protein Kinase B (Akt), which is a key player in cancer cell survival and proliferation.

Methods of Application: The compound is used to synthesize ATP-competitive inhibitors with selectivity for Protein Kinase B over other kinases. These inhibitors are then tested in cellular assays and animal models for their antitumor efficacy.

Results: The synthesized inhibitors have shown to modulate biomarkers of signaling through Protein Kinase B in vivo and inhibited the growth of human tumor xenografts in mice, indicating potential as antitumor agents .

Application in Anticancer Drug Synthesis

Scientific Field: Pharmaceutical Chemistry

Application Summary: N-(3-Hydroxypropyl)piperidine-3-carboxamide derivatives are synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Methods of Application: A series of N-(piperidine-4-yl) benzamide compounds are synthesized, and their structure-activity relationship is studied to determine the impact of different substituents on anticancer activity.

Results: The presence of certain substituents like halogen, carboxyl, nitro, or methyl groups has been found to increase the cytotoxicity of these derivatives, offering insights into the design of new anticancer drugs .

Application in Chiral Optimization

Scientific Field: Organic Chemistry

Application Summary: The compound is utilized in the chiral optimization of substances, which is crucial for the development of enantiomerically pure pharmaceuticals.

Methods of Application: Piperidine derivatives are used as starting components for chiral optimization, aiming to enhance the enantiomeric excess of the desired products.

Results: The piperidine ring has been essential for achieving chiral optimization, leading to substances with improved pharmacological profiles .

N-(3-Hydroxypropyl)piperidine-3-carboxamide is a chemical compound characterized by its piperidine ring structure, which is a six-membered nitrogen-containing heterocycle. The compound features a hydroxyl group and a carboxamide functional group, contributing to its potential biological activity. Its molecular formula is C₈H₁₈N₂O₂, and it has a molecular weight of approximately 174.25 g/mol. The presence of the hydroxyl group enhances its solubility in water and may influence its interaction with biological targets.

- Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Amidation: The compound can participate in amidation reactions, where it reacts with acyl chlorides or anhydrides to form new amides.

These reactions are significant for modifying the compound to enhance its biological properties or to synthesize derivatives.

Research has indicated that N-(3-Hydroxypropyl)piperidine-3-carboxamide exhibits notable biological activity, particularly as a potential pharmacological agent. It has been studied for its role in inhibiting specific enzymes, such as renin, which is crucial in regulating blood pressure. The compound's ability to modulate biological pathways makes it a candidate for further investigation in drug development, particularly in treating hypertension and related cardiovascular conditions .

The synthesis of N-(3-Hydroxypropyl)piperidine-3-carboxamide typically involves several steps:

- Formation of Piperidine Ring: The initial step may include the cyclization of appropriate precursors to form the piperidine structure.

- Hydroxylation: Introduction of the hydroxyl group at the 3-position can be achieved through various methods, such as using alkyl halides or other reagents that facilitate nucleophilic substitution.

- Carboxamidation: The final step involves reacting the hydroxylated piperidine with an appropriate carboxylic acid derivative (like an acid chloride) to form the carboxamide.

These methods allow for the production of N-(3-Hydroxypropyl)piperidine-3-carboxamide with desired purity and yield .

N-(3-Hydroxypropyl)piperidine-3-carboxamide has potential applications in various fields:

- Pharmaceutical Development: Its enzyme-inhibiting properties make it a candidate for antihypertensive drugs.

- Chemical Research: It serves as a building block for synthesizing more complex chemical entities.

- Biological Studies: The compound can be utilized in research exploring enzyme activity and metabolic pathways related to cardiovascular health.

Interaction studies involving N-(3-Hydroxypropyl)piperidine-3-carboxamide focus on its binding affinity and inhibitory effects on target enzymes like renin. These studies typically employ techniques such as:

- Molecular Docking: To predict how the compound interacts with specific enzyme active sites.

- In Vitro Assays: To measure the biological activity and efficacy of the compound against target proteins.

- Pharmacokinetic Studies: To understand absorption, distribution, metabolism, and excretion profiles.

Such studies are essential for evaluating the therapeutic potential of this compound .

Several compounds share structural similarities with N-(3-Hydroxypropyl)piperidine-3-carboxamide. Here are some notable examples:

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| N-(3-Hydroxypropyl)piperidine-4-carboxamide | Similar piperidine structure but different functional positioning | Potentially different pharmacological profiles due to structural variations |

| 1-(4-fluorophenyl)sulfonyl-N-(3-hydroxypropyl)piperidine-3-carboxamide | Contains a sulfonyl group | May enhance solubility and alter biological activity |

| 2-(hydroxymethyl)-N-piperidin-3-ylacetamide | Acetamide instead of carboxamide | Different metabolic pathways due to acetamide functionality |

These compounds illustrate the diversity within piperidine derivatives while highlighting how specific modifications can lead to unique biological activities and applications. N-(3-Hydroxypropyl)piperidine-3-carboxamide stands out due to its specific interactions with renin, making it particularly relevant in cardiovascular research .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Corrosive;Irritant